5-cyclopropyl-7-(difluoromethyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities. They are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One common method involves the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Mechanism of Action
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines are likely to involve the development of new synthetic methods and the exploration of their therapeutic potential. They have shown promise as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, among others .
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2/c1-27-13-6-2-11(3-7-13)9-22-19(26)14-10-23-25-16(17(20)21)8-15(12-4-5-12)24-18(14)25/h2-3,6-8,10,12,17H,4-5,9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSATMBWHGPAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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